

# Spectroscopic and Spectrometric Characterization of 2-Amino Benzamidoxime: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Amino benzamidoxime

Cat. No.: B2526034

[Get Quote](#)

## Introduction

**2-Amino benzamidoxime** is a valuable synthetic intermediate in medicinal chemistry and drug development. Its unique structural features, comprising an aromatic ring, a primary amine, and an amidoxime moiety, make it a versatile building block for the synthesis of various heterocyclic compounds with potential therapeutic activities. Accurate and comprehensive spectroscopic and spectrometric characterization is paramount for confirming the identity, purity, and structure of **2-Amino benzamidoxime** in any research and development setting. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Amino benzamidoxime**, along with standardized experimental protocols for data acquisition.

## Physicochemical Properties

Property	Value
Chemical Name	2-amino-N'-hydroxybenzenecarboximidamide
Molecular Formula	C <sub>7</sub> H <sub>9</sub> N <sub>3</sub> O
Molecular Weight	151.17 g/mol
CAS Number	16348-49-5

# Spectroscopic and Spectrometric Data

A comprehensive set of experimentally-derived spectroscopic data for **2-Amino benzamidoxime** is not readily available in peer-reviewed literature. Therefore, the following sections provide predicted NMR data and a discussion of the expected key features in the IR and Mass spectra based on the known chemical structure.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted  $^1\text{H}$  NMR Data (500 MHz, DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.1-7.3	m	2H	Ar-H
~6.5-6.7	m	2H	Ar-H
~5.8	s	2H	-NH <sub>2</sub>
~9.5	s	1H	=N-OH
~5.5	s	2H	C(=NOH)-NH <sub>2</sub>

Note: Predicted chemical shifts can vary. The protons of the NH<sub>2</sub> and OH groups are exchangeable with D<sub>2</sub>O.

Predicted  $^{13}\text{C}$  NMR Data (125 MHz, DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ ) ppm	Assignment
~150	C=NOH
~148	Ar-C-NH <sub>2</sub>
~132	Ar-C-H
~128	Ar-C-H
~118	Ar-C-H
~116	Ar-C-H
~115	Ar-C-C=N

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Amino benzamidoxime** is expected to show the following characteristic absorption bands:

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibration Mode
3450 - 3250	N-H (primary amine & amidoxime)	Stretching
3200 - 3000	O-H (oxime)	Stretching
3100 - 3000	C-H (aromatic)	Stretching
1660 - 1600	C=N (oxime)	Stretching
1620 - 1550	N-H	Bending
1600 - 1450	C=C (aromatic)	Stretching

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For **2-Amino benzamidoxime**, Electron Ionization (EI) would likely lead to the following key fragments:

m/z Ratio	Proposed Fragment Ion
151	$[M]^+$ (Molecular Ion)
134	$[M - NH_3]^+$
120	$[M - NOH]^+$
106	$[M - C(NH)NOH]^+$
92	$[C_6H_4NH_2]^+$

## Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic and spectrometric data for a solid organic compound such as **2-Amino benzamidoxime**.

### NMR Spectroscopy

- Sample Preparation:
  - Weigh approximately 5-10 mg of the **2-Amino benzamidoxime** sample.
  - Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub>) in a clean, dry vial.
  - Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
- Data Acquisition:
  - Insert the NMR tube into the spectrometer.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
  - Acquire the <sup>1</sup>H NMR spectrum using a standard pulse sequence.
  - Acquire the <sup>13</sup>C NMR spectrum using a proton-decoupled pulse sequence.

- Data Processing:
  - Apply Fourier transformation to the acquired free induction decay (FID).
  - Phase the resulting spectrum.
  - Calibrate the chemical shift scale using the residual solvent peak as a reference (DMSO- $d_6$ :  $\delta$  2.50 ppm for  $^1H$  and  $\delta$  39.52 ppm for  $^{13}C$ ).
  - Integrate the signals in the  $^1H$  NMR spectrum.

## FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

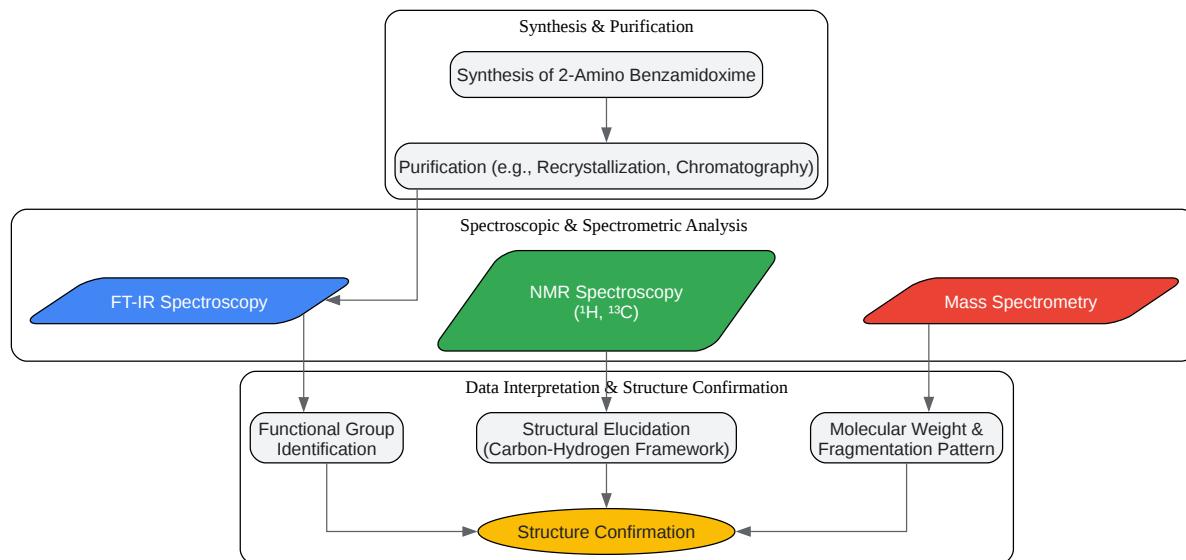
- Sample Preparation:
  - Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Data Acquisition:
  - Record a background spectrum of the empty ATR accessory.
  - Place a small amount of the solid **2-Amino benzamidoxime** sample onto the center of the ATR crystal.
  - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
  - Acquire the IR spectrum of the sample.
- Data Processing:
  - The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
  - Label the significant peaks with their corresponding wavenumbers.

## Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction:
  - Dissolve a small amount of the **2-Amino benzamidoxime** sample in a volatile solvent (e.g., methanol or dichloromethane).
  - Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) inlet.
- Ionization and Analysis:
  - Volatilize the sample in the ion source.
  - Bombard the gaseous molecules with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
  - Accelerate the resulting ions into the mass analyzer.
  - Separate the ions based on their mass-to-charge ratio (m/z).
- Data Interpretation:
  - Identify the molecular ion peak.
  - Analyze the fragmentation pattern to deduce the structure of the molecule.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound like **2-Amino benzamidoxime**.



[Click to download full resolution via product page](#)

A logical workflow for the synthesis, purification, and spectroscopic characterization of **2-Amino benzamidoxime**.

- To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of 2-Amino Benzamidoxime: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2526034#spectroscopic-data-nmr-ir-mass-of-2-amino-benzamidoxime>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)